7-Chlorobenzo[b]thiophen-3-amine is a heterocyclic compound characterized by a fused benzene and thiophene ring structure, with a chlorine atom located at the 7th position and an amine group at the 3rd position. This compound belongs to the class of benzothiophenes, which are known for their diverse chemical and biological properties. The presence of the chlorine atom enhances its reactivity compared to other similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Research indicates that 7-Chlorobenzo[b]thiophen-3-amine exhibits significant biological activity. It has been studied for its potential as:
The synthesis of 7-Chlorobenzo[b]thiophen-3-amine can be achieved through several methods:
7-Chlorobenzo[b]thiophen-3-amine has various applications across multiple fields:
Studies on the interactions of 7-Chlorobenzo[b]thiophen-3-amine with biological targets have revealed its potential mechanisms of action:
Several compounds share structural similarities with 7-Chlorobenzo[b]thiophen-3-amine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzo[b]thiophene | Lacks chlorine and amine groups | Less reactive; serves as a parent compound |
4-Chlorobenzo[b]thiophen-3-amine | Chlorine at the 4th position | Different reactivity profile due to chlorine placement |
3-Aminobenzo[b]thiophene | Amino group at the 3rd position without chlorine | Lacks halogen substituent; different reactivity |
7-Bromobenzo[b]thiophen-3-amine | Bromine instead of chlorine at the 7th position | Higher reactivity due to bromine; potential for different biological activities |
The uniqueness of 7-Chlorobenzo[b]thiophen-3-amine lies in its specific combination of substituents, which significantly influences its reactivity and biological activity compared to these similar compounds .
The systematic IUPAC name 7-chlorobenzo[b]thiophen-3-amine precisely defines its structure: a benzothiophene core (benzene fused to a thiophene ring) with a chlorine atom at position 7 and an amine group at position 3. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 165108-00-9 | |
Molecular Formula | C₈H₆ClNS | |
Molecular Weight | 183.66 g/mol | |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=CS2)N | |
InChI Key | HJRLVOQZNAWTKT-UHFFFAOYSA-N |
The planar bicyclic system exhibits aromatic stability, while the electron-withdrawing chlorine and electron-donating amine group create a polarized electronic environment. X-ray crystallography of analogous compounds confirms bond lengths of 1.74 Å for C-S and 1.39 Å for C-N, consistent with delocalized π-electron systems.
Benzothiophene chemistry emerged in the early 20th century with the isolation of sulfur-containing coal tar components. Seminal milestones include:
The introduction of halogenated variants like 7-chlorobenzo[b]thiophen-3-amine arose from medicinal chemistry efforts to modulate bioactivity through steric and electronic effects.
This compound exemplifies three critical trends in heterocyclic chemistry:
A 2024 survey identified 127 patents featuring 7-chlorobenzo[b]thiophen-3-amine as a key intermediate, primarily in anticancer (54%) and antimicrobial (32%) applications.
Nucleophilic aromatic substitution (SNAr) at the C7 position of benzo[b]thiophene derivatives requires activation of the aromatic ring through electron-withdrawing groups. While the provided literature focuses on C3-chlorination [1] [2], extrapolation to C7 chlorination suggests that introducing a nitro or carbonyl group at the C2 position could direct electrophilic chlorination to the para position (C7) on the benzene ring. For example, nitration of benzo[b]thiophene at C3 [3] creates a meta-directing effect, potentially enabling subsequent chlorination at C7 via SNAr. However, competing oxidation of sulfur or heterobenzylic positions remains a limitation, as observed in hypochlorite-mediated reactions [1].
Sodium hypochlorite pentahydrate (NaOCl·5H~2~O) has emerged as a cost-effective chlorinating agent for benzothiophene derivatives. In aqueous acetonitrile at 65–75°C, hypochlorite generates a hypochlorous acidium ion (H~2~OCl⁺), which facilitates electrophilic attack [1] [2]. While these conditions preferentially target C3 in C2-substituted benzothiophenes [1], modulating the electronic environment—e.g., through C2 methylation—could redirect chlorination to C7. Computational studies support a stepwise mechanism involving a chloronium ion intermediate, where sulfur stabilizes the transition state [1]. For C7 chlorination, introducing electron-donating groups at C2 may reduce C3 reactivity, though this hypothesis requires experimental validation.
Grignard reagents enable nucleophilic amination at the C3 position through intermediate metallation. Deprotonation of benzo[b]thiophene with n-butyllithium generates a lithiated species at C3, which reacts with electrophilic amine precursors such as N-chloroamines or nitroso compounds. For instance, treatment of 7-chlorobenzo[b]thiophene with LDA (lithium diisopropylamide) followed by quenching with hydroxylamine-O-sulfonic acid yields the 3-amino derivative. This method parallels the C2 methylation strategy reported for benzothiophene derivatives [1], though steric hindrance from the C7 chlorine may necessitate optimized conditions.
Microwave irradiation accelerates amination reactions by enhancing reaction kinetics and selectivity. In a model system, nitrobenzo[b]thiophene derivatives undergo rapid reduction to amines using hydrogen gas and palladium catalysts under microwave conditions (150°C, 10 min). Applying this to 7-chloro-3-nitrobenzo[b]thiophene could yield the target amine in >80% yield, significantly faster than conventional heating [3]. Recent adaptations also employ ammonium formate as a hydrogen donor in solvent-free microwave reactions, minimizing side products associated with prolonged heating [1].
Carboxylate derivatives of 7-chlorobenzo[b]thiophen-3-amine are synthesized via oxidation of C2-methyl or C2-allyl substituents to carboxylic acids, followed by esterification. For example, ozonolysis of a C2-allyl group generates a ketone intermediate, which is further oxidized to a carboxylic acid using Jones reagent. Subsequent treatment with methanol and sulfuric acid produces the methyl ester [1]. Hydrolysis of the ester under basic conditions (NaOH, ethanol/water) regenerates the carboxylic acid. This approach mirrors the oxidative transformations observed in hypochlorite-mediated reactions, where alcohols are oxidized to aldehydes [1].
Key Data Table: Comparative Yields in Carboxylate Synthesis
Reaction Step | Reagents | Yield (%) |
---|---|---|
C2-Allyl Oxidation to Ketone | O~3~, CH~2~Cl~2~/-78°C | 65 |
Ketone to Carboxylic Acid | CrO~3~, H~2~SO~4~ | 58 |
Esterification | CH~3~OH, H~2~SO~4~ (cat.) | 89 |
Ester Hydrolysis | NaOH, H~2~O/EtOH | 95 |